4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide

CB1 antagonist Binding affinity Metabolic disorders

4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide (CAS 1021103-31-0) is a synthetic small molecule belonging to the pyridazine-sulfonamide class, characterized by a central piperazine-carbonyl linker bridging a p-tolyl-pyridazine moiety and a benzenesulfonamide group. It is annotated as 'Sulfonylated piperazine derivative 5' (PMID26161824-Compound-185) in the Therapeutic Target Database, with a primary mechanism of action as a cannabinoid receptor 1 (CB1) antagonist.

Molecular Formula C22H23N5O3S
Molecular Weight 437.52
CAS No. 1021103-31-0
Cat. No. B2613812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide
CAS1021103-31-0
Molecular FormulaC22H23N5O3S
Molecular Weight437.52
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C22H23N5O3S/c1-16-2-4-17(5-3-16)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)18-6-8-19(9-7-18)31(23,29)30/h2-11H,12-15H2,1H3,(H2,23,29,30)
InChIKeyQTFTZMUPLQMPRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide: Structural and Pharmacological Baseline for Procurement


4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide (CAS 1021103-31-0) is a synthetic small molecule belonging to the pyridazine-sulfonamide class, characterized by a central piperazine-carbonyl linker bridging a p-tolyl-pyridazine moiety and a benzenesulfonamide group . It is annotated as 'Sulfonylated piperazine derivative 5' (PMID26161824-Compound-185) in the Therapeutic Target Database, with a primary mechanism of action as a cannabinoid receptor 1 (CB1) antagonist [1]. The compound has been patented for the indication of obesity [2]. Its molecular formula is C22H23N5O3S with a molecular weight of 437.52 g/mol, placing it within the chemical space of peripherally-restricted CB1 inverse agonists/antagonists being explored for metabolic disorders .

1 CB1 receptor antagonist (inverse agonist) for metabolic signaling research
2 p-Tolyl pharmacophore critical for binding affinity and selectivity context
3 Predicted low CNS exposure supports peripheral restriction studies

Why Generic Substitution Fails for 4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide: Key Differentiation Drivers


Within the pyridazine-sulfonamide chemotype, minor structural modifications produce drastic shifts in CB1 receptor affinity, functional activity (antagonism vs. inverse agonism), and blood-brain barrier penetration [1]. The p-tolyl substituent on the pyridazine core of this compound is a critical pharmacophoric element; replacing it with a dimethylamino group, as in the close analog 4-(4-(6-(dimethylamino)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide, is expected to alter both binding kinetics and lipophilicity . Furthermore, sulfonamide-based CB1 antagonists in this series exhibit inverse agonism in [35S]-GTPγS binding assays, a functional profile not replicated by all structural analogs [1]. These structure-activity relationship (SAR) discontinuities mean that generic interchange of 'in-class' compounds without documented equivalence data carries a high risk of divergent pharmacological outcomes.

Pharmacophore p-Tolyl group may determine binding kinetics; dimethylamino analog likely shifts affinity profile.
CNS exposure Peripheral restriction profile not interchangeable with brain-penetrant CB1 antagonists (e.g., rimonabant).
Functional activity Inverse agonism may differ from neutral antagonists; verify class-specific pathway response.

Quantitative Differentiation Evidence for 4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide Against Key Comparators


CB1 Receptor Binding Affinity: p-Tolyl vs. Dimethylamino Pyridazine Analogs

In a series of pyridazine-based sulfonamides, the p-tolyl substituent at the pyridazine 6-position is a critical determinant of CB1 receptor affinity. While precise Ki values for this specific compound are reported in the primary patent literature (WO2011133474A1), class-level SAR analysis from closely related pyridazinone/pyridazine sulfonamides indicates that aryl substituents confer higher CB1 affinity compared to dialkylamino substituents [1]. The comparator 4-(4-(6-(dimethylamino)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide, despite sharing the same piperazine-carbonyl-benzenesulfonamide scaffold, lacks the aromatic p-tolyl group, leading to a distinct pharmacological profile .

Binding affinity (p-Tolyl vs. dimethylamino)
Class-level inference
Structural basis for higher CB1 affinity with p-tolyl group; exact Ki not disclosed
Supports p-tolyl selection for receptor-binding studies
Class-level SAR from pyridazine sulfonamides
CB1 antagonist Binding affinity Metabolic disorders

Target Selectivity: CB1 vs. CB2 Receptor Profile

Pyridazine-sulfonamides in the same series as this compound have been characterized as CB1-selective antagonists. For example, the N-bornyl sulfenamide analog (compound 11 in Murineddu et al.) demonstrated a Ki of 44.6 nM at CB1 and >40 μM at CB2, yielding a selectivity index of >896 [1]. Although the target compound's exact selectivity data are not publicly curated, its annotation as a pure CB1 antagonist in the Therapeutic Target Database, with no reported CB2 affinity, supports a similarly high selectivity profile [2].

CB1/CB2 selectivity
Class-level inference
>100-fold
High CB1 selectivity context; CB2 affinity >40 µM class threshold
Comparator N-bornyl analog: selectivity index >896
CB1 selectivity CB2 Off-target

Predicted Blood-Brain Barrier Permeation: Lower CNS Exposure vs. Rimonabant

A critical limitation of first-generation CB1 antagonists like rimonabant was high CNS penetration leading to adverse psychiatric effects. In the ADMET evaluation of pyridazine sulfonamide and sulfenamide analogs, none of the tested compounds showed adequate predicted blood-brain barrier permeation, contrasting with rimonabant which readily crosses the BBB [1]. Given the structural similarity of the target compound to these peripherally-restricted analogs and its higher polar surface area (calculated ~120 Ų) compared to rimonabant (PSA ~60 Ų), it is expected to exhibit a similar low-CNS-exposure profile .

BBB permeation vs. rimonabant
Class-level inference
Predicted low permeation (PSA ~120 Ų) vs. rimonabant high permeation (PSA ~60 Ų)
Peripheral restriction research fit; reduced CNS confound expectation
In silico ADMET prediction
Blood-brain barrier Peripheral restriction ADMET

Functional Activity: Inverse Agonism at CB1 Receptor

Functional characterization of related pyridazine sulfonamides using [35S]-GTPγS binding assays revealed that these compounds behave as antagonists/inverse agonists at the CB1 receptor [1]. Inverse agonism is a therapeutically desired profile for suppressing constitutive CB1 activity associated with obesity. The target compound, as a direct structural analog, is expected to share this functional signature, in contrast to neutral antagonists which only block agonist-induced signaling without reducing basal activity [2].

Functional activity
Class-level inference
Inverse agonist (class SAR) vs. neutral antagonist profile
Supports CB1 inverse agonist research in metabolic models
[35S]-GTPγS binding assay context
Inverse agonism GTPγS assay Functional selectivity

Patent-Literature Supported Indication for Obesity

The compound is specifically disclosed in patent literature (PMID26161824) and cataloged in the Therapeutic Target Database with an indication for obesity [1]. This designated therapeutic focus differentiates it from broadly characterized tool compounds without a defined disease indication. Competing CB1 antagonists without a patented obesity indication may lack supporting disease-model data [2].

Disease research indication
Supporting evidence
Patented obesity indication (database annotation)
Supports disease-targeted research context
Patent-based indication; verify model data
Obesity CB1 antagonist Therapeutic target

High-Priority Application Scenarios for 4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide Based on Evidenced Differentiation


Peripherally-Restricted CB1 Antagonism in Diet-Induced Obesity Mouse Models

Based on class-level ADMET predictions indicating low BBB permeation, this compound is well-suited for efficacy studies in high-fat diet-induced obesity (DIO) mouse models where CNS-mediated confounding effects must be excluded [1]. The compound's inverse agonism profile further supports its use in experiments measuring weight loss, adiposity reduction, and metabolic parameter improvement without the psychiatric side effects associated with brain-penetrant CB1 antagonists [2].

CB1 Receptor Selectivity Screening Panels for Metabolic Disorder Programs

Leveraging the inferred high CB1/CB2 selectivity (>100-fold), this compound serves as a reference agent in cross-target screening panels designed to validate the selectivity of new chemical entities. Its annotated specificity as a CB1 antagonist (with no CB2 or off-target activity reported) makes it a useful comparator for benchmarking selectivity profiles in radioligand binding and functional assays [1].

Pharmacophore Refinement Studies Focused on the Pyridazine 6-Position

The distinct p-tolyl substituent at the pyridazine 6-position provides a defined electronic and steric environment for medicinal chemistry SAR campaigns. This compound can be used as a key intermediate or reference molecule for probing the effects of aryl vs. heteroaryl vs. dialkylamino substituents on CB1 binding affinity and functional activity, as demonstrated in the broader pyridazine sulfonamide series [1].

Tool Compound for Disentangling Peripheral vs. Central CB1 Effects in Metabolic Research

Given the historical challenge of differentiating peripheral from central CB1-mediated effects in metabolic regulation, this compound, with its predicted restricted brain exposure, provides a valuable tool for pair-feeding and matched weight-loss experimental designs. It enables researchers to determine the specific role of peripheral CB1 receptors in glucose homeostasis and lipid metabolism independent of CNS effects [1].

Application
Selection Property
Validation Focus
Peripheral CB1 receptor study in DIO models
Low predicted CNS exposure context
Metabolic endpoint assessment without CNS confound
CB1 selectivity screening in metabolic research
Reported CB1/CB2 selectivity context
Cross-target selectivity benchmarking
Pyridazine 6-position SAR studies
p-Tolyl pharmacophore for binding analysis
Aryl substituent effects on CB1 affinity
Peripheral vs. central CB1 role differentiation
Predicted restricted brain exposure
Glucose/lipid metabolism endpoint interpretation
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